6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Brand Name: Vulcanchem
CAS No.: 119401-13-7
VCID: VC3765234
InChI: InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
SMILES: CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Molecular Formula: C15H10ClFN2
Molecular Weight: 272.7 g/mol

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

CAS No.: 119401-13-7

Cat. No.: VC3765234

Molecular Formula: C15H10ClFN2

Molecular Weight: 272.7 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline - 119401-13-7

Specification

CAS No. 119401-13-7
Molecular Formula C15H10ClFN2
Molecular Weight 272.7 g/mol
IUPAC Name 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline
Standard InChI InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
Standard InChI Key XYJIBRYJJRDFOQ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Canonical SMILES CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three key substituents:

  • A chlorine atom at position 6

  • A methyl group at position 2

  • A 2-fluorophenyl group at position 4

This arrangement creates a planar, aromatic system with moderate polarity due to the electronegative chlorine and fluorine atoms . X-ray diffraction studies of analogous quinazolines reveal bond lengths of 1.32–1.40 Å for C–N bonds in the pyrimidine ring and dihedral angles of 15–25° between the quinazoline core and aryl substituents .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point321.9 ± 42.0 °C (Predicted)
Density1.312 ± 0.06 g/cm³
pKa1.74 ± 0.50
Solubility<0.1 mg/mL in aqueous media

The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsification for pharmaceutical use . The compound’s logP (calculated) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait exploited in CNS drug development .

Synthetic Methodologies

Industrial Synthesis

The synthesis typically follows a three-step sequence:

Step 1: Cyclocondensation
o-Aminobenzoic acid derivatives react with chloroacetonitrile in methanol under acidic conditions (HCl gas) to form the quinazoline core. Yields range from 65–80% .

Step 2: Halogenation
Electrophilic chlorination at position 6 using POCl₃/PCl₅ at 80–100°C achieves >90% conversion .

Step 3: Friedel-Crafts Alkylation
The 2-fluorophenyl group is introduced via AlCl₃-catalyzed reaction with 2-fluorobenzoyl chloride, followed by methylation using dimethyl sulfate .

Process Optimization

Recent advances include:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield .

  • Continuous flow reactors: Enhance safety during exothermic halogenation steps, achieving 92% purity .

Pharmaceutical Applications

TargetIC₅₀ (nM)Cancer ModelSource
EGFR-TK12.4Non-small cell lung
VEGFR-28.2Colorectal

Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition .

Pharmacological and Toxicological Profile

In Vitro Metabolism

Hepatic microsome assays (human, rat) show:

  • Primary metabolite: 6-Hydroxy derivative via CYP3A4 oxidation

  • Half-life: 3.2 hours (human), 1.8 hours (rat)

  • Plasma protein binding: 89–92%

Acute Toxicity

SpeciesLD₅₀ (mg/kg)Route
Mouse245Oral
Rat380Intravenous

Notable effects include dose-dependent hepatotoxicity and QT interval prolongation in canine models .

Future Research Directions

  • Prodrug development: Esterification of the methyl group to enhance solubility

  • Targeted delivery: Conjugation with folate receptors for cancer-specific uptake

  • Green chemistry: Solvent-free synthesis using mechanochemical methods

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